![molecular formula C20H19NO3S2 B2720128 [4-(Thiophen-2-ylmethylideneamino)phenyl] 2,4,6-trimethylbenzenesulfonate CAS No. 329778-37-2](/img/structure/B2720128.png)
[4-(Thiophen-2-ylmethylideneamino)phenyl] 2,4,6-trimethylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Thiophen-2-ylmethylideneamino)phenyl] 2,4,6-trimethylbenzenesulfonate is a versatile chemical compound with the molecular formula C20H19NO3S2 and a molecular weight of 385.49976 g/mol . This compound is known for its unique structure, which includes a thiophene ring, an imine group, and a sulfonate ester. It is used in various scientific research areas, such as organic synthesis, drug discovery, and material science.
Vorbereitungsmethoden
The synthesis of [4-(Thiophen-2-ylmethylideneamino)phenyl] 2,4,6-trimethylbenzenesulfonate can be achieved through several methods. One common approach involves the condensation reaction between thiophene-2-carbaldehyde and 4-aminophenyl 2,4,6-trimethylbenzenesulfonate under acidic conditions. The reaction typically proceeds at room temperature and yields the desired product after purification . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
[4-(Thiophen-2-ylmethylideneamino)phenyl] 2,4,6-trimethylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
[4-(Thiophen-2-ylmethylideneamino)phenyl] 2,4,6-trimethylbenzenesulfonate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: It is explored as a potential drug candidate due to its unique structure and biological activities.
Industry: The compound is used in the development of new functional materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of [4-(Thiophen-2-ylmethylideneamino)phenyl] 2,4,6-trimethylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The thiophene ring and imine group are crucial for its biological activities. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit microbial growth by interfering with essential enzymes in the microbial cells .
Vergleich Mit ähnlichen Verbindungen
[4-(Thiophen-2-ylmethylideneamino)phenyl] 2,4,6-trimethylbenzenesulfonate can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds share the thiophene ring structure and exhibit similar chemical reactivity and biological activities.
Imine-containing compounds: These compounds have an imine group and are known for their diverse biological activities.
Sulfonate esters: These compounds contain a sulfonate ester group and are used in various industrial applications.
The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
[4-(thiophen-2-ylmethylideneamino)phenyl] 2,4,6-trimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3S2/c1-14-11-15(2)20(16(3)12-14)26(22,23)24-18-8-6-17(7-9-18)21-13-19-5-4-10-25-19/h4-13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUHURBKYKXFOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=C(C=C2)N=CC3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
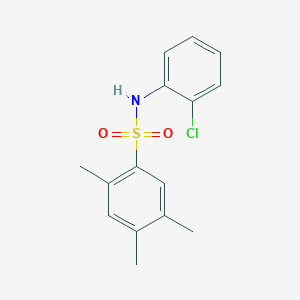

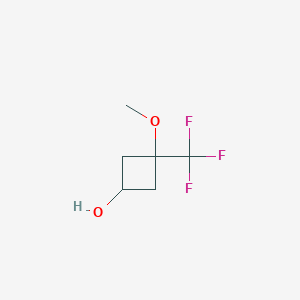
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2720049.png)
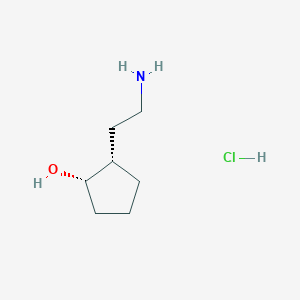
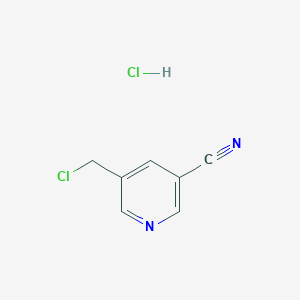

![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2720054.png)
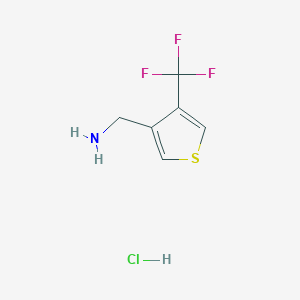
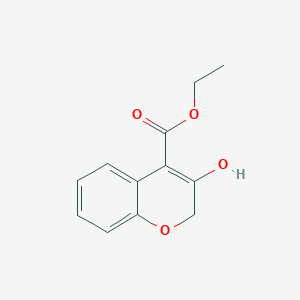
![8-(tert-butyl)-6-oxo-N-(pyridin-2-ylmethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2720063.png)

![{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic acid](/img/structure/B2720067.png)
![2-methyl-6-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-3-yl}methoxy)pyridine](/img/structure/B2720068.png)
